molecular formula C17H17F3N4O2 B2885622 N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034437-52-8

N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2885622
CAS No.: 2034437-52-8
M. Wt: 366.344
InChI Key: GGZWPFKPIDHRSA-JOCQHMNTSA-N
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Description

This compound features a nicotinamide core substituted with a trifluoromethyl group at the 6-position and a (1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl moiety at the amide nitrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for therapeutic applications such as kinase inhibition or receptor modulation.

Properties

IUPAC Name

N-(4-pyrazin-2-yloxycyclohexyl)-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O2/c18-17(19,20)14-6-1-11(9-23-14)16(25)24-12-2-4-13(5-3-12)26-15-10-21-7-8-22-15/h1,6-10,12-13H,2-5H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZWPFKPIDHRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:

    Formation of the Pyrazin-2-yloxy Intermediate: This step involves the reaction of pyrazine with an appropriate alkylating agent to introduce the pyrazin-2-yloxy group.

    Cyclohexyl Derivative Formation: The pyrazin-2-yloxy intermediate is then reacted with a cyclohexyl halide under basic conditions to form the cyclohexyl derivative.

    Nicotinamide Coupling: The cyclohexyl derivative is coupled with 6-(trifluoromethyl)nicotinic acid or its derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This often involves:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification Techniques: Employing crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazin-2-yloxy group, leading to the formation of oxides or other oxygenated derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

    Oxidation Products: Pyrazin-2-yloxy oxides.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers and materials for enhanced properties.

Biology

    Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in studying enzyme mechanisms.

    Biological Probes: Used in labeling and tracking biological molecules.

Medicine

    Drug Development: Potential candidate for developing new pharmaceuticals due to its bioactive properties.

    Therapeutic Agents: Investigated for its potential in treating various diseases.

Industry

    Chemical Synthesis: Employed in the synthesis of complex organic molecules.

    Agriculture: Potential use in developing agrochemicals.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and their implications:

Compound Name / Reference Core Structure Key Substituents Physicochemical Implications
Target Compound Nicotinamide - 6-(Trifluoromethyl)
- N-(1r,4r-4-(pyrazin-2-yloxy)cyclohexyl)
- High lipophilicity (CF₃)
- Rigid cyclohexyl conformation
- Pyrazine enables π-π/H-bonding
S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides Nicotinamide - 6-SH (thiol)
- N-(4-fluorophenyl)
- Reduced metabolic stability (thiol)
- Increased solubility (fluorophenyl)
N-(4-(4-chlorophenyl)thiazol-2-yl)-6-hydroxynicotinamide Nicotinamide - 6-OH
- N-(4-chlorophenylthiazol)
- Higher polarity (OH)
- Chlorine enhances electron withdrawal
4-(3-(4-fluorophenyl)-1-phenylpyrazol-4-yl)-2-hydroxy-6-naphthyl-nicotinenitrile Nicotinenitrile - Nitrile (C≡N)
- Naphthyl and pyrazole
- Strong electron withdrawal (nitrile)
- Hydrophobic bulk (naphthyl)
Androgen receptor degraders (e.g., Compound 400–408) Varied (pyridine, pyrimidine) - Chloro-cyanophenoxy
- Piperazine-dioxopiperidinyl
- High receptor binding (Cl/CN)
- Complex pharmacokinetics

Key Differentiators and Implications

Trifluoromethyl vs. Thiol/Nitrile : The CF₃ group in the target compound improves metabolic stability over thiols () and reduces polarity compared to nitriles ().

Pyrazine vs. Pyrazole/Thiazole : Pyrazine’s nitrogen-rich structure may engage in stronger target interactions than pyrazole () or thiazole ().

Cyclohexyl Rigidity vs. Flexible Chains : The (1r,4r)-cyclohexyl group imposes steric constraints absent in linear or aromatic substituents (e.g., 4-fluorophenyl in ).

Biological Activity

N-((1R,4R)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article reviews its biological activity, focusing on the mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C17H19F3N4O
  • Molecular Weight : 368.35 g/mol

This compound features a cyclohexyl moiety substituted with a pyrazinyl ether and a trifluoromethyl group on the nicotinamide ring, which contributes to its biological properties.

This compound primarily acts as an inhibitor of phosphodiesterase 10A (PDE10A). PDE enzymes play critical roles in cellular signaling by hydrolyzing cyclic nucleotides such as cAMP and cGMP. Inhibition of PDE10A leads to increased levels of these cyclic nucleotides, which can enhance signaling pathways involved in neuronal function and may have therapeutic implications for neurodegenerative diseases and psychiatric disorders.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PDE10A. It has been shown to increase intracellular cAMP levels significantly, leading to enhanced signaling through pathways associated with neurogenesis and synaptic plasticity. For instance:

  • IC50 Values : The compound demonstrated an IC50 value in the low nanomolar range for PDE10A inhibition, indicating high potency.

In Vivo Studies

Preclinical studies involving animal models have further elucidated the potential therapeutic effects of this compound:

  • Behavioral Assessments : In rodent models of anxiety and depression, administration of the compound resulted in significant behavioral improvements compared to control groups.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis induced by oxidative stress.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Neurodegenerative Disorders : A study evaluated the effects of this compound in a mouse model of Huntington's disease. The results indicated reduced motor deficits and improved cognitive function associated with increased cAMP levels.
  • Psychiatric Disorders : Research involving models of schizophrenia demonstrated that treatment with this compound resulted in decreased hyperactivity and improved social behavior.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other PDE inhibitors:

Compound NameTargeted PDEIC50 (nM)Therapeutic Use
This compoundPDE10A< 10Neurodegenerative disorders
Compound APDE550Erectile dysfunction
Compound BPDE430COPD

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for achieving high yields of N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide?

  • Methodology : Multi-step synthesis involving:

  • Step 1 : Coupling of (1r,4r)-4-(pyrazin-2-yloxy)cyclohexylamine with a nicotinamide derivative via amide bond formation using carbodiimide crosslinkers (e.g., DCC or EDC) .

  • Step 2 : Introduction of the trifluoromethyl group via nucleophilic substitution or transition-metal-catalyzed trifluoromethylation, with careful temperature control (60–80°C) to minimize side reactions .

  • Key challenges : Steric hindrance from the cyclohexyl group may reduce reaction efficiency; use of polar aprotic solvents (e.g., DMF) improves solubility .

    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1DCC, THF, 25°C65–7092%
2CuI, CF₃I, DMF45–5085%

Q. How can structural characterization be reliably performed for this compound?

  • Analytical workflow :

  • NMR : Confirm regiochemistry of the pyrazine and cyclohexyl groups via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on coupling constants (e.g., trans-cyclohexyl protons show J=1012HzJ = 10–12 \, \text{Hz}) .
  • LC-MS : Verify molecular ion peaks ([M+H]⁺ at m/z ~397) and assess purity (>95%) .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for the (1r,4r) configuration .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Experimental design :

  • Solubility : Test in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy; logP calculations predict moderate hydrophobicity (clogP ~2.8) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring; hydrolytic susceptibility of the amide bond in acidic/basic conditions requires buffering .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding interactions?

  • Methods :

  • Quantum mechanics (QM) : Optimize geometry using DFT (B3LYP/6-31G*) to identify reactive sites (e.g., pyrazine’s nitrogen atoms) .
  • Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina; prioritize poses with hydrogen bonds to the nicotinamide carbonyl .
    • Contradiction analysis : Discrepancies between in silico and experimental IC₅₀ values may arise from solvent effects or protein flexibility; MD simulations (e.g., GROMACS) refine predictions .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Case example : Conflicting IC₅₀ values in enzyme vs. cell-based assays:

  • Hypothesis : Poor membrane permeability due to the trifluoromethyl group limits intracellular bioavailability .
  • Validation : Compare activity in permeabilized vs. intact cells using ATPase assays; adjust assay buffers to include permeability enhancers (e.g., 0.1% Tween-80) .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Framework :

  • Core modifications : Replace pyrazine with pyridine/pyrimidine to assess electronic effects; vary cyclohexyl substituents (e.g., hydroxyl vs. methoxy) .
  • Functional assays : Test derivatives in kinase inhibition panels (e.g., DiscoverX) and measure thermodynamic solubility via nephelometry .
    • Data Table :
DerivativeR-groupIC₅₀ (nM)Solubility (µg/mL)
ParentPyrazin-2-yloxy12.38.5
D1Pyridin-3-yloxy45.615.2
D2Methoxy>100022.8

Methodological Notes

  • Stereochemical purity : Chiral HPLC (e.g., Chiralpak AD-H column) is critical to isolate the (1r,4r) diastereomer .
  • Contaminant analysis : Monitor for residual palladium (from trifluoromethylation) via ICP-MS; levels <10 ppm are acceptable for in vitro studies .

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